molecular formula C7H8N2O B1447461 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde CAS No. 1260667-91-1

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde

Cat. No. B1447461
CAS RN: 1260667-91-1
M. Wt: 136.15 g/mol
InChI Key: LATQYZZGNADRLH-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde (5,6-DH-4H-PPC) is a small organic molecule composed of a pyrrolo[1,2-b]pyrazole ring system with a carbaldehyde substituent. This molecule has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In

Scientific Research Applications

Synthesis of Anti-inflammatory Compounds

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde: is utilized in the synthesis of compounds with potential anti-inflammatory properties. Researchers have explored its use in creating pyrazole alkaloids that exhibit anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Development of Analgesics

The compound has been investigated for its efficacy in the development of analgesic drugs. These drugs are designed to alleviate pain without causing loss of consciousness, making them crucial for pain management therapies .

Neuroprotective Agents

The compound’s derivatives have shown promise as neuroprotective agents. They have been studied for their selective inhibition potential against cholinesterase enzymes, which could play a role in treating neurological disorders like Parkinson’s disease and other age-related conditions .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde serves as a building block for creating various heterocyclic compounds. These compounds have diverse applications, ranging from electronic materials to pharmaceuticals .

Chromatography and Analytical Research

This compound is also used in chromatography and analytical research as a standard or reference compound. It helps in the identification and quantification of similar compounds in complex mixtures, enhancing the accuracy of analytical methods .

Biological Activity Studies

Researchers have employed this compound in biological activity studies to understand its interaction with biological systems. This includes examining its pharmacokinetics, metabolism, and potential as a drug candidate .

Advanced Pharmaceutical Research

Lastly, 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde is a key intermediate in advanced pharmaceutical research. It is used to create novel drug molecules with improved efficacy and reduced side effects for various therapeutic areas .

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATQYZZGNADRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde

CAS RN

1260667-91-1
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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